1,1,1-trifluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol
Overview
Description
1,1,1-Trifluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol is an organic compound with the molecular formula C7H9F3N2O. This compound features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a propanol moiety. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Similar compounds have been known to inhibit succinate dehydrogenase, the complex ii in the mitochondrial respiration chain .
Result of Action
Similar compounds have shown superior antipromastigote activity and better inhibition effects against plasmodium berghei .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol typically involves the reaction of 4-methyl-1H-pyrazole with a trifluoromethylated intermediate. One common method includes the reaction of 4-methyl-1H-pyrazole with 1,1,1-trifluoro-2-propanol under acidic or basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1,1,1-Trifluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with unique properties due to the trifluoromethyl group
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanol: Shares the trifluoromethyl group but lacks the pyrazole ring.
3-(Trifluoromethyl)pyrazole: Contains the pyrazole ring with a trifluoromethyl group but lacks the propanol moiety
Uniqueness
1,1,1-Trifluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol is unique due to the combination of the trifluoromethyl group, pyrazole ring, and propanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
1,1,1-Trifluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol (CAS No. 1341486-74-5) is an organic compound characterized by its trifluoromethyl group and pyrazole ring structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. The unique combination of functional groups in this compound may confer distinct pharmacological properties, making it a candidate for various therapeutic applications.
The molecular formula of this compound is C7H9F3N2O, with a molecular weight of approximately 194.15 g/mol. The compound features a trifluoromethyl group which is known to enhance lipophilicity and metabolic stability in biological systems .
Property | Value |
---|---|
Molecular Formula | C7H9F3N2O |
Molecular Weight | 194.15 g/mol |
Boiling Point | 265.3 °C (predicted) |
Density | 1.36 g/cm³ (predicted) |
Enzyme Inhibition
Recent studies have indicated that compounds bearing pyrazole moieties exhibit significant enzyme inhibition properties. For instance, pyrazole derivatives have been explored as inhibitors of lactate dehydrogenase (LDH), an enzyme critical in cancer metabolism. The structure of this compound suggests it may similarly inhibit LDH activity, potentially leading to reduced lactate production and altered glycolytic pathways in cancer cells .
Case Study: Inhibition of LDH
In a study focusing on pyrazole-based inhibitors, compounds similar to this compound demonstrated low nanomolar inhibition of both LDHA and LDHB isoforms. This inhibition was associated with significant reductions in lactate levels in pancreatic cancer cells (MiaPaCa2) and sarcoma cells (A673), showcasing the potential anticancer activity of such compounds .
Anticancer Properties
The anticancer potential of this compound can be hypothesized based on its structural analogs that have shown efficacy against various cancer types through mechanisms such as apoptosis induction and cell cycle arrest . The presence of the trifluoromethyl group may enhance its interaction with biological targets involved in cancer progression.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Key Enzymes: By inhibiting enzymes like LDH, it may disrupt metabolic pathways crucial for tumor growth.
- Receptor Binding: The pyrazole ring may facilitate binding to specific receptors involved in cell signaling pathways that regulate proliferation and survival.
Comparative Analysis
To further understand the biological significance of this compound, it is useful to compare it with similar compounds:
Compound | Enzyme Inhibition | Anticancer Activity |
---|---|---|
1,1,1-Trifluoro-3-(4-methylpyrazol-1-yl)propan-2-one | Moderate | Yes |
3-(Trifluoromethyl)pyrazole | Low | Limited |
Pyrazole-based LDH inhibitors | High | Yes |
Properties
IUPAC Name |
1,1,1-trifluoro-3-(4-methylpyrazol-1-yl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O/c1-5-2-11-12(3-5)4-6(13)7(8,9)10/h2-3,6,13H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKDUGVKVWHAFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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